molecular formula C25H23NO4 B6525167 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929389-45-7

5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6525167
CAS RN: 929389-45-7
M. Wt: 401.5 g/mol
InChI Key: NANVWLIUIAPEHF-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide (hereafter referred to as Compound 1) is an organic compound with potential applications in the field of medicinal chemistry. It is a member of the benzofuran family, and its unique chemical structure has made it a valuable target for synthetic organic chemists. Compound 1 has been studied for its potential use in the treatment of various diseases, and its mechanism of action has been elucidated.

Scientific Research Applications

Compound 1 has been studied for its potential use in the treatment of several diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, Compound 1 has been studied for its potential use in the treatment of diabetes and obesity.

Mechanism of Action

The exact mechanism of action of Compound 1 is not yet fully understood. However, it is believed to exert its effects by modulating the activity of several enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to modulate the activity of several G-protein coupled receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
Compound 1 has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of pro-inflammatory enzymes, such as COX-2 and 5-LOX. It has also been found to reduce inflammation and cell proliferation, as well as to possess antioxidant and anti-cancer properties. In addition, Compound 1 has been found to possess neuroprotective effects, as well as to modulate the activity of several G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

Compound 1 is a relatively stable compound and can be synthesized in the laboratory with relative ease. It is also relatively inexpensive and can be purchased from chemical suppliers. However, it is important to note that Compound 1 is a potent compound and should be handled with caution in the laboratory. In addition, it is important to note that Compound 1 is a relatively new compound and its effects on humans are not yet fully understood.

Future Directions

The potential applications of Compound 1 are still being explored. Future research should focus on elucidating the exact mechanism of action of Compound 1 and its biochemical and physiological effects. In addition, further research should be conducted to determine the potential therapeutic applications of Compound 1. Finally, further research should focus on the development of novel synthetic methods for the synthesis of Compound 1.

Synthesis Methods

The synthesis of Compound 1 has been reported in several studies. The most common method involves the reaction of 5-benzyloxy-2-methylbenzofuran with 2-methoxy-5-methylphenyl isothiocyanate in the presence of a base such as pyridine. This reaction results in the formation of a benzofuran-3-carboxamide with an N-substituted methyl group. The product can then be purified and characterized using standard methods such as NMR and HPLC.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-9-11-23(28-3)21(13-16)26-25(27)24-17(2)30-22-12-10-19(14-20(22)24)29-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVWLIUIAPEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

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